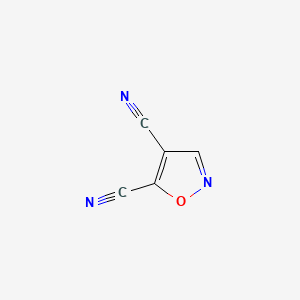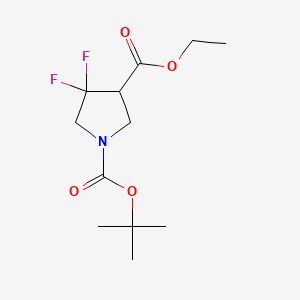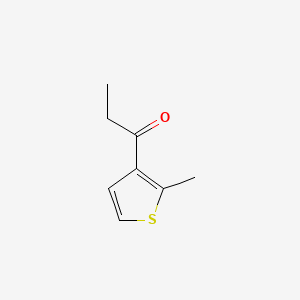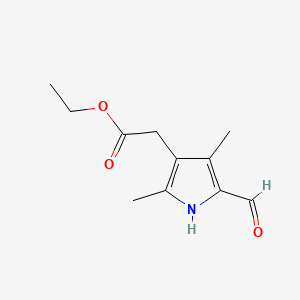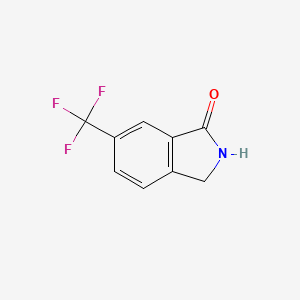
H-MET-HIS-ARG-GLN-GLU-ALA-VAL-ASP-CYS-LEU-LYS-LYS-PHE-ASN-ALA-ARG-ARG-LYS-LEU-LYS-GLY-ALA-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound H-MET-HIS-ARG-GLN-GLU-ALA-VAL-ASP-CYS-LEU-LYS-LYS-PHE-ASN-ALA-ARG-ARG-LYS-LEU-LYS-GLY-ALA-OH is a peptide composed of a sequence of amino acids. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This specific peptide sequence includes methionine, histidine, arginine, glutamine, glutamic acid, alanine, valine, aspartic acid, cysteine, leucine, lysine, phenylalanine, asparagine, and glycine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides like H-MET-HIS-ARG-GLN-GLU-ALA-VAL-ASP-CYS-LEU-LYS-LYS-PHE-ASN-ALA-ARG-ARG-LYS-LEU-LYS-GLY-ALA-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino terminus of the resin-bound amino acid.
Coupling: Addition of the next amino acid in the sequence, activated by coupling reagents like HBTU or DIC.
Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
In industrial settings, peptide synthesis can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient production of large quantities of peptides. Additionally, recombinant DNA technology can be used to produce peptides in microbial systems, where the gene encoding the peptide is inserted into a host organism like E. coli, which then expresses the peptide.
Chemical Reactions Analysis
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Cysteine residues can form disulfide bonds through oxidation.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino acid residues can be modified through substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: N-methylmorpholine (NMM) and diisopropylcarbodiimide (DIC) are used in substitution reactions.
Major Products
Oxidation: Formation of disulfide bonds between cysteine residues.
Reduction: Free thiol groups from reduced cysteine residues.
Substitution: Modified peptides with substituted amino acid residues.
Scientific Research Applications
Peptides like H-MET-HIS-ARG-GLN-GLU-ALA-VAL-ASP-CYS-LEU-LYS-LYS-PHE-ASN-ALA-ARG-ARG-LYS-LEU-LYS-GLY-ALA-OH have diverse applications in scientific research:
Chemistry: Used as building blocks for more complex molecules and in studying protein structure and function.
Biology: Serve as signaling molecules, hormones, and enzymes.
Medicine: Used in drug development, as therapeutic agents, and in diagnostic assays.
Industry: Employed in the production of biopharmaceuticals and as additives in various products.
Mechanism of Action
The mechanism of action of peptides depends on their specific sequence and structure. Generally, peptides interact with molecular targets such as receptors, enzymes, or other proteins. These interactions can trigger signaling pathways, modulate enzyme activity, or alter cellular functions. For example, peptides can bind to cell surface receptors, initiating a cascade of intracellular events that lead to a physiological response.
Comparison with Similar Compounds
Similar Compounds
H-ARG-GLN-ILE-LYS-ILE-TRP-PHE-GLN-ASN-ARG-ARG-MET-LYS-TRP-LYS-LYS-COOH: Another peptide with a different sequence but similar functional properties.
H-GLY-ALA-VAL-LEU-ILE-PRO-MET-PHE-TRP: A shorter peptide with different amino acids.
Uniqueness
The uniqueness of H-MET-HIS-ARG-GLN-GLU-ALA-VAL-ASP-CYS-LEU-LYS-LYS-PHE-ASN-ALA-ARG-ARG-LYS-LEU-LYS-GLY-ALA-OH lies in its specific sequence, which determines its structure and function. The presence of cysteine allows for the formation of disulfide bonds, which can stabilize the peptide’s structure. Additionally, the combination of hydrophilic and hydrophobic amino acids influences its interaction with biological membranes and proteins.
Properties
CAS No. |
141055-85-8 |
|---|---|
Molecular Formula |
C111H191N39O29S2 |
Molecular Weight |
2600.113 |
InChI |
InChI=1S/C111H191N39O29S2/c1-57(2)47-75(101(171)135-66(27-14-18-39-112)91(161)129-54-84(153)131-62(9)108(178)179)144-97(167)68(29-16-20-41-114)137-95(165)71(32-23-44-127-110(121)122)138-94(164)70(31-22-43-126-109(119)120)134-88(158)60(7)133-100(170)79(51-83(118)152)147-103(173)77(49-63-25-12-11-13-26-63)146-98(168)69(30-17-21-42-115)136-93(163)67(28-15-19-40-113)139-102(172)76(48-58(3)4)145-106(176)81(55-180)149-105(175)80(52-86(156)157)148-107(177)87(59(5)6)150-89(159)61(8)132-92(162)74(35-37-85(154)155)142-99(169)73(34-36-82(117)151)141-96(166)72(33-24-45-128-111(123)124)140-104(174)78(50-64-53-125-56-130-64)143-90(160)65(116)38-46-181-10/h11-13,25-26,53,56-62,65-81,87,180H,14-24,27-52,54-55,112-116H2,1-10H3,(H2,117,151)(H2,118,152)(H,125,130)(H,129,161)(H,131,153)(H,132,162)(H,133,170)(H,134,158)(H,135,171)(H,136,163)(H,137,165)(H,138,164)(H,139,172)(H,140,174)(H,141,166)(H,142,169)(H,143,160)(H,144,167)(H,145,176)(H,146,168)(H,147,173)(H,148,177)(H,149,175)(H,150,159)(H,154,155)(H,156,157)(H,178,179)(H4,119,120,126)(H4,121,122,127)(H4,123,124,128)/t60-,61-,62-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,87-/m0/s1 |
InChI Key |
ACDBCMZNUZVHNS-LIAXTBBGSA-N |
SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NCC(=O)NC(C)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CNC=N2)NC(=O)C(CCSC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B597720.png)
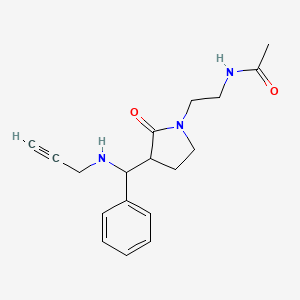
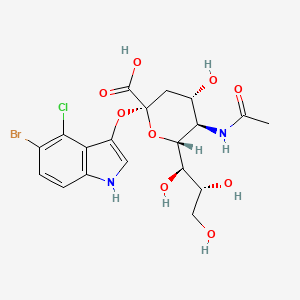
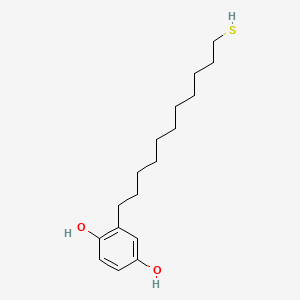
![Spiro[2.5]oct-4-en-6-one](/img/structure/B597724.png)

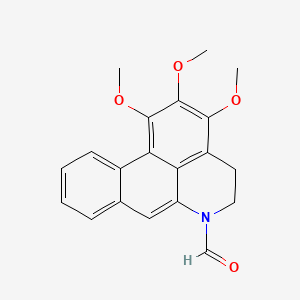
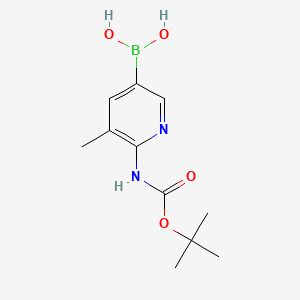
![4-Bromo-2-(2,6-dichlorophenyl)oxazolo[5,4-c]pyridine](/img/structure/B597731.png)
